2-(4-溴苯基)-1,1,1-三氟丙烷-2-醇

概述

描述

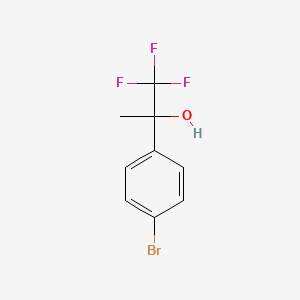

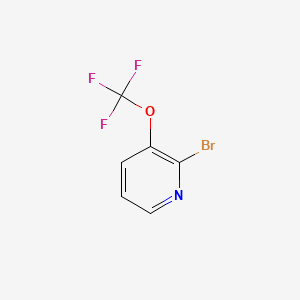

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol, also known as 4-Bromo-2,2,2-trifluoro-1-phenylpropanol, is a fluorinated alcohol derivative of phenyl bromide. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 199-200°C. It is soluble in both organic and aqueous solvents, and is used in a variety of scientific and industrial applications.

科学研究应用

蛋白质中的氟核磁共振研究: Ye 等人 (2015) 利用氟 (19F) 核磁共振探索了三氟甲基标记的化学位移敏感性,包括蛋白质中的 3-溴-1,1,1-三氟丙烷-2-醇 (BTFP)。这项研究强调了 19F 核磁共振化学位移对局部环境的敏感性,这对于阐明不同的蛋白质构象或状态至关重要 (Ye 等人,2015).

四氢萘-2-醇苯乙酸酯的合成: Vincek 和 Booth (2009) 讨论了由 4-(3-卤苯基)四氢萘-2-醇苯乙酸酯合成 4-苯基-β-氨基四氢萘,涉及混合三氟乙酰苯乙酰酐和 3-卤苯乙烯。此过程包括在合成途径中使用溴苯基衍生物 (Vincek 和 Booth,2009).

四氢呋喃的合成: Boev 等人 (2017) 研究了使用顺式和反式-1-R-2-芳基己-4-烯-1-醇(包括具有 4-溴苯基基团的化合物)合成三取代和四取代四氢呋喃。本研究重点是这些化合物具有立体选择性的合成,这些化合物在有机化学中很有用 (Boev、Moskalenko 和 Belopukhov,2017).

非环核苷酸和膦酸酯的合成: Jansa 等人 (2011) 描述了使用三氟甲基环氧乙烷引入 1,1,1-三氟丙烷-2-醇部分,有效合成了带有三氟甲基基团的非环核苷酸和膦酸酯。本研究对药物化学领域做出了贡献 (Jansa 等人,2011).

环氧化物的立体控制合成: 清水、杉山和藤泽 (1996) 介绍了由 1,1,1-三氟-3-(苯硫基)丙烷-2-醇立体控制合成 1,1,1-三氟-2,3-环氧丙烷,突出了立体化学在有机合成中的重要性 (清水、杉山和藤泽,1996).

硫脲衍生物的合成和生物学特性: Limban、Marutescu 和 Chifiriuc (2011) 合成了具有各种取代基(包括 2-溴苯基)的酰硫脲,以研究它们的抗菌特性。这项研究为开发新的抗菌剂做出了贡献 (Limban、Marutescu 和 Chifiriuc,2011).

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that similar compounds, such as hydrazone derivatives, are made by refluxing the methyl ester with hydrazine . These derivatives are known to interact with their targets, causing changes that lead to their pharmacological effects .

Biochemical Pathways

For instance, plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .

Result of Action

For example, some pyrazoline derivatives have demonstrated antioxidant, antitumor, and other activities .

属性

IUPAC Name |

2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLWJQBJGOXGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122243-28-1 | |

| Record name | 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)